2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane
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Overview
Description
2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane is an organic compound characterized by the presence of a bromophenyl group, an ethynyl linkage, and a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane typically involves the reaction of 4-bromo-1-ethynylbenzene with phenylacetylene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells. The ethynyl linkage and dithiolane ring play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 1-Bromo-4-ethynylbenzene
- 4-(4-Bromophenyl)-3-butyn-2-one
- 4-Ethynyl-4′-tert-butylbiphenyl
- 1,4-Bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene
Uniqueness: 2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane is unique due to its combination of a bromophenyl group, an ethynyl linkage, and a dithiolane ring.
Properties
CAS No. |
920979-37-9 |
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Molecular Formula |
C17H13BrS2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C17H13BrS2/c18-16-8-6-14(7-9-16)10-11-17(19-12-13-20-17)15-4-2-1-3-5-15/h1-9H,12-13H2 |
InChI Key |
XWRSJUPNFIFKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)(C#CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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